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molecular formula C7H12O B083125 Dicyclopropylmethanol CAS No. 14300-33-5

Dicyclopropylmethanol

Cat. No. B083125
M. Wt: 112.17 g/mol
InChI Key: PIXLZMHERIHLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05536815

Procedure details

To a solution of 4.48 g of dicyclopropylmethyl alcohol in 20 mL of CH2Cl2 was added 3.6 g of NaN3 followed by 10 g of CCl3CO2H. The resulting mixture was stirred at room temperature for 3 h, diluted with 50 mL of CH2Cl2, washed with NaHCO3 and NaCl solution. Drying over MgSO4 and removal of solvent gave an oil (which was examined by high field 1H NMR and shown to be contaminated by a small amount of ring-opening compound (less than 5%)) which was dissolved in a solution of 7 mL of toluene containing 2.5 g of hexadecyltributyl phosphonium bromide. To the solution was added 5 g of NaBH4 in 15 mL of H2O through a dropping funnel over 30 min. The mixture was stirred at 80° C. for 16 h, layers separated and the organic layer extracted with 10 % HCl. The pH of the aqueous solution was adjusted to 8-9 with NaOH and extracted with ether. After drying over MgSO4, HCl gas was bubbled through the solution and the amine hydrochloride salt which had precipitated was collected by filtration and recrystallized from ether/MeOH to give 1.8 g (35%) of the salt as white crystals, mp 250° C. dec.
Quantity
4.48 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Yield
35%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4](O)[CH:5]2[CH2:7][CH2:6]2)[CH2:3][CH2:2]1.[N-:9]=[N+]=[N-].[Na+].C(C(O)=O)(Cl)(Cl)[Cl:14].[BH4-].[Na+]>C(Cl)Cl.C1(C)C=CC=CC=1.[Br-].C([P+](CCCC)(CCCC)CCCC)CCCCCCCCCCCCCCC.O>[ClH:14].[CH:1]1([CH:4]([NH2:9])[CH:5]2[CH2:7][CH2:6]2)[CH2:3][CH2:2]1 |f:1.2,4.5,8.9,11.12|

Inputs

Step One
Name
Quantity
4.48 g
Type
reactant
Smiles
C1(CC1)C(C1CC1)O
Name
Quantity
3.6 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(Cl)(Cl)(Cl)C(=O)O
Step Three
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[P+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with NaHCO3 and NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over MgSO4 and removal of solvent
CUSTOM
Type
CUSTOM
Details
gave an oil (which
STIRRING
Type
STIRRING
Details
The mixture was stirred at 80° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
layers separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted with 10 % HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4, HCl gas
CUSTOM
Type
CUSTOM
Details
was bubbled through the solution
CUSTOM
Type
CUSTOM
Details
the amine hydrochloride salt which had precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ether/MeOH

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.C1(CC1)C(C1CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 30.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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